4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol
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Overview
Description
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol is a chemical compound that belongs to the class of phenols and pyridines It is characterized by the presence of a difluorophenyl group attached to a pyridine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 3,4-difluorobenzaldehyde and an amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Coupling with Phenol: The final step involves the coupling of the pyridine intermediate with phenol, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, such as proteins or nucleic acids.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine and phenol groups can participate in hydrogen bonding and other interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[5-[(3,4-Dichlorophenyl)methylamino]pyridin-3-yl]phenol: Similar structure but with chlorine atoms instead of fluorine.
4-[5-[(3,4-Dimethylphenyl)methylamino]pyridin-3-yl]phenol: Similar structure but with methyl groups instead of fluorine.
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]aniline: Similar structure but with an aniline group instead of phenol.
Uniqueness
The presence of the difluorophenyl group in 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.
Properties
CAS No. |
821784-21-8 |
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Molecular Formula |
C18H14F2N2O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-[5-[(3,4-difluorophenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C18H14F2N2O/c19-17-6-1-12(7-18(17)20)9-22-15-8-14(10-21-11-15)13-2-4-16(23)5-3-13/h1-8,10-11,22-23H,9H2 |
InChI Key |
AUIZLHIMJRFGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=CC(=C(C=C3)F)F)O |
Origin of Product |
United States |
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